
3-Methylpentan-3-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYLO-TOLYLACETATE is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly used in the flavor and fragrance industries. METHYLO-TOLYLACETATE, in particular, is known for its sweet, fruity aroma, making it a popular choice in perfumery and flavoring agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: METHYLO-TOLYLACETATE can be synthesized through the esterification reaction between toluene and acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of METHYLO-TOLYLACETATE involves the continuous esterification process. This method ensures a higher yield and purity of the product. The reactants are continuously fed into a reactor where they undergo esterification, and the product is continuously removed and purified.
Types of Reactions:
Oxidation: METHYLO-TOLYLACETATE can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of METHYLO-TOLYLACETATE can yield alcohols.
Substitution: The ester group in METHYLO-TOLYLACETATE can be substituted by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Toluic acid and acetic acid.
Reduction: Methyl alcohol and toluene.
Substitution: Various substituted esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
METHYLO-TOLYLACETATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug delivery studies.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of METHYLO-TOLYLACETATE involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic fruity aroma. In biological systems, it can be hydrolyzed by esterases to produce toluene and acetic acid, which can then participate in various metabolic pathways.
Comparación Con Compuestos Similares
Ethyl acetate: Another ester with a fruity aroma, commonly used as a solvent.
Butyl acetate: Known for its sweet smell, used in the production of lacquers and paints.
Propyl acetate: Used in fragrances and as a solvent in coatings and printing inks.
Uniqueness: METHYLO-TOLYLACETATE is unique due to its specific combination of toluene and acetic acid, which imparts a distinct fruity aroma that is highly valued in the flavor and fragrance industry. Its chemical structure also allows for diverse chemical reactions, making it a versatile compound in various scientific applications.
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-methylpentan-3-yl benzoate |
InChI |
InChI=1S/C13H18O2/c1-4-13(3,5-2)15-12(14)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
Clave InChI |
QVYJOAOGGNUGEZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CC)OC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



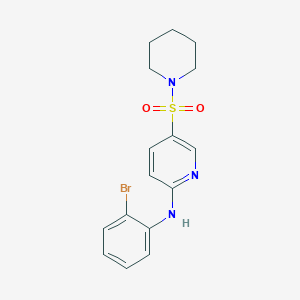
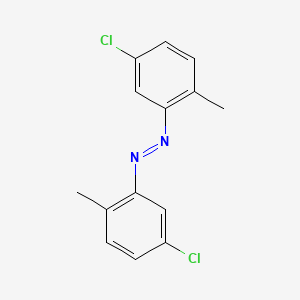

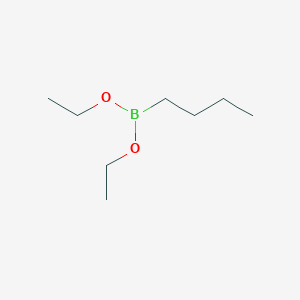
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
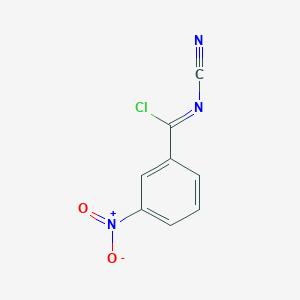
![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)

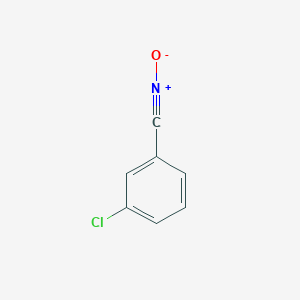
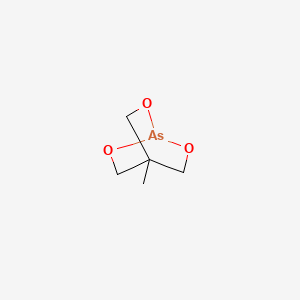
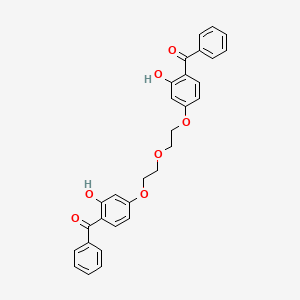

![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
